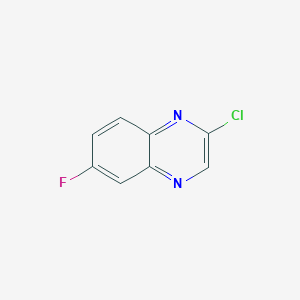

2-Chloro-6-fluoroquinoxaline

Vue d'ensemble

Description

2-Chloro-6-fluoroquinoxaline is a heterocyclic compound with the molecular formula C8H4ClFN2. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of both chlorine and fluorine atoms attached to the quinoxaline ring, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloro-6-fluoroquinoxaline can be synthesized through various methods. One common approach involves the reaction of 6-fluoroquinoxalin-2(1H)-one with phosphorus oxychloride (POCl3) under reflux conditions. The reaction mixture is then subjected to work-up procedures, including basification with sodium carbonate and extraction with ethyl acetate, followed by purification using silica gel chromatography .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-6-fluoroquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed under controlled conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-fluoroquinoxaline or 2-thio-6-fluoroquinoxaline can be obtained.

Oxidation Products: Oxidation may lead to the formation of quinoxaline dioxides.

Applications De Recherche Scientifique

Antiviral Applications

2-Chloro-6-fluoroquinoxaline has been investigated for its antiviral properties, particularly against HIV and other viral infections.

HIV-1 Inhibition:

A study highlighted the effectiveness of derivatives of this compound in inhibiting HIV-1. The compounds demonstrated potent activity against wild-type HIV-1 and clinically relevant mutants, with some exhibiting picomolar activity. The research emphasized the importance of stereochemistry in enhancing antiviral efficacy, indicating that specific configurations at the C6 position significantly influenced binding affinity to HIV-1 reverse transcriptase (RT) .

Mechanism of Action:

The mechanism by which these compounds exert their antiviral effects involves interference with early stages of viral replication, such as attachment and entry into host cells. This was evidenced by compound interactions with viral capsid proteins, which are crucial during the infection process .

Anticancer Properties

This compound has also been explored for its anticancer potential, particularly in targeting various cancer cell lines.

Case Study: RX-5902 Development

A notable case study involved the synthesis of RX-5902, a compound derived from this compound. In preclinical studies, RX-5902 exhibited significant antitumor activity against human renal (Caki-1) and breast cancer (MDA-MB-231) xenografts in mice. The results showed a reduction in tumor volume following administration, suggesting its potential as a therapeutic agent in oncology .

Table 1: Anticancer Activity of RX-5902

| Treatment | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| RX-5902 | 50 | 45% |

| RX-5902 | 160 | 70% |

| Sunitinib | 60 | 50% |

PET Imaging Applications

Recent research has also focused on the use of this compound as a precursor for developing positron emission tomography (PET) ligands.

OX1R Selective Ligands:

The compound was utilized in synthesizing OX1R selective PET ligands, which are crucial for studying sleep disorders and related conditions. The derivatives showed promising binding affinities to OX1R receptors, making them suitable candidates for further development in neuroimaging applications .

Table 2: Binding Affinities of OX1R Ligands

| Compound | Ki (nM) | Selectivity Ratio (OX1R/OX2R) |

|---|---|---|

| JH112 | 0.72 | 75 |

| 6-Fluorobenzothiazole | 0.69 | High |

| This compound | TBD | TBD |

Mécanisme D'action

The mechanism of action of 2-Chloro-6-fluoroquinoxaline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. For instance, in medicinal applications, it may inhibit specific enzymes by forming stable complexes, thereby blocking their activity .

Comparaison Avec Des Composés Similaires

- 2-Chloroquinoxaline

- 6-Fluoroquinoxaline

- 2,6-Dichloroquinoxaline

Comparison: 2-Chloro-6-fluoroquinoxaline is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct electronic and steric properties. This dual substitution pattern enhances its reactivity and binding characteristics compared to compounds with only one halogen substituent .

Activité Biologique

2-Chloro-6-fluoroquinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

This compound can be synthesized through various chemical pathways, often involving the halogenation of quinoxaline derivatives. The synthesis typically employs reagents such as pyridine and various alkylating agents to yield compounds with enhanced biological activities .

Antibacterial Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that certain synthesized quinoxalines showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 8 µg/mL |

Antiviral Activity

The antiviral potential of this compound has been explored in the context of HIV-1. In vitro studies revealed that this compound demonstrated significant inhibitory effects on HIV-1 replication, with an EC50 value of approximately 0.15 ± 0.1 µg/mL, indicating a high therapeutic index .

| Compound | Virus Type | EC50 (µg/mL) | Therapeutic Index |

|---|---|---|---|

| This compound | HIV-1 | 0.15 ± 0.1 | 73 |

Anticancer Activity

The anticancer effects of this compound have also been documented. In studies involving human cancer cell lines such as HCT-116 and MCF-7, this compound exhibited IC50 values of 1.9 and 2.3 µg/mL, respectively, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) .

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 1.9 | 3.23 |

| MCF-7 | 2.3 | 3.23 |

Case Study: Antiviral Efficacy

In a comparative study on the efficacy of various quinoxaline derivatives against HIV-1, researchers found that compounds with a similar substitution pattern to this compound showed enhanced antiviral activity against both wild-type and mutant strains of HIV-1 . The study highlighted the importance of structural modifications in optimizing antiviral potency.

Case Study: Anticancer Potential

A recent investigation into the anticancer properties of quinoxaline derivatives indicated that those with halogen substitutions, such as in this compound, exhibited potent cytotoxic effects against cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Propriétés

IUPAC Name |

2-chloro-6-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEWXGTYYUSXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506875 | |

| Record name | 2-Chloro-6-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-33-7 | |

| Record name | 2-Chloro-6-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.